N-[1-(Benzenesulfonyl)piperidin-4-yl]-N-cyclopropyl-6-methoxypyrimidin-4-amine
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Overview
Description
N-[1-(Benzenesulfonyl)piperidin-4-yl]-N-cyclopropyl-6-methoxypyrimidin-4-amine is a complex organic compound that features a piperidine ring, a benzenesulfonyl group, a cyclopropyl group, and a methoxypyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(Benzenesulfonyl)piperidin-4-yl]-N-cyclopropyl-6-methoxypyrimidin-4-amine typically involves multiple steps, starting with the preparation of the piperidine ring. The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors. The benzenesulfonyl group is then introduced via sulfonylation reactions, often using benzenesulfonyl chloride in the presence of a base such as triethylamine .
The cyclopropyl group can be added through cyclopropanation reactions, which may involve the use of diazo compounds and transition metal catalysts. Finally, the methoxypyrimidine moiety is introduced through nucleophilic substitution reactions, where a suitable methoxypyrimidine precursor reacts with the intermediate compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions to streamline the process .
Chemical Reactions Analysis
Types of Reactions
N-[1-(Benzenesulfonyl)piperidin-4-yl]-N-cyclopropyl-6-methoxypyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxypyrimidine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Bases: Triethylamine, sodium hydroxide.
Catalysts: Palladium on carbon, nickel catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions could produce amines or alcohols .
Scientific Research Applications
N-[1-(Benzenesulfonyl)piperidin-4-yl]-N-cyclopropyl-6-methoxypyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antiproliferative agent, particularly in cancer research.
Biology: The compound is used in studies involving cell signaling pathways and receptor interactions.
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Mechanism of Action
The mechanism of action of N-[1-(Benzenesulfonyl)piperidin-4-yl]-N-cyclopropyl-6-methoxypyrimidin-4-amine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its antiproliferative effects. The exact molecular pathways involved are still under investigation, but it is believed to interfere with cell division and growth processes .
Comparison with Similar Compounds
Similar Compounds
Diphenyl (sulphonylpiperidin-4-yl)methanol derivatives: These compounds share the piperidine and sulfonyl groups and have shown similar antiproliferative activities.
4-N-phenylaminoquinoline derivatives: These compounds also feature a piperidine moiety and have been studied for their brain exposure and dual inhibitor properties.
Uniqueness
N-[1-(Benzenesulfonyl)piperidin-4-yl]-N-cyclopropyl-6-methoxypyrimidin-4-amine is unique due to its combination of a cyclopropyl group and a methoxypyrimidine moiety, which may contribute to its distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)piperidin-4-yl]-N-cyclopropyl-6-methoxypyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S/c1-26-19-13-18(20-14-21-19)23(15-7-8-15)16-9-11-22(12-10-16)27(24,25)17-5-3-2-4-6-17/h2-6,13-16H,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWXBEALNRBOKDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)N(C2CC2)C3CCN(CC3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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